molecular formula C18H25BN2O2 B7955091 2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B7955091
M. Wt: 312.2 g/mol
InChI Key: SFAHOSUPFQZJDO-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound with a unique structure that includes a cyclopentylamino group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the formation of the dioxaborolan group under specific conditions, such as the use of boronic acid derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds. Substitution reactions can lead to a wide range of substituted benzonitrile derivatives.

Scientific Research Applications

2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds and other interactions with biological molecules, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2-(Cyclopentylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2-(cyclopentylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(12-20)16(11-14)21-15-7-5-6-8-15/h9-11,15,21H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAHOSUPFQZJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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